1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylurea
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Description
1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylurea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, DMPEP, and has been the subject of numerous studies exploring its synthesis, mechanism of action, and physiological effects.
Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
The microwave-assisted synthesis of new pyrazolopyridines derived from 4-(dimethylaminomethylene)-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one has been explored for their antioxidant, antitumor, and antimicrobial activities. This method highlights the versatility of dimethylamino derivatives in generating compounds with significant biological properties, showcasing their application in medicinal chemistry for the development of potential therapeutic agents (El‐Borai et al., 2013).
Non-linear Optical Materials
A study on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate reveals its potential application as a non-linear optical (NLO) material. This compound, characterized by spectroscopic techniques and theoretical findings, demonstrates significant shifts indicating the formation of dimers in the solid state and showcasing its utility in creating new heterocyclic compounds for NLO applications (Singh et al., 2014).
Polymerization Chain End Functionalization
The synthesis of 1,1-bis(4-dimethylamino)phenyl)ethylene through a Wittig-type reaction and its application in terminally functionalized polymers highlight its use in material science. The success of this synthesis opens pathways for creating polymers with specific end-group functionalities, which can lead to advances in polymer chemistry and material applications (Kim et al., 1998).
G-Quadruplex DNA Stabilization
Research on pyridyl polyoxazoles, including a derivative with a 2-(dimethylamino)ethyl chain, has shown potential in stabilizing G-quadruplex DNA. This application is crucial for developing anticancer strategies, as these compounds exhibit excellent cytotoxic activity and selectivity, offering a pathway for new cancer therapies (Blankson et al., 2013).
properties
IUPAC Name |
1-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-19(2)15(14-10-7-11-20(14)3)12-17-16(21)18-13-8-5-4-6-9-13/h4-11,15H,12H2,1-3H3,(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAVEEXVUKHSEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)NC2=CC=CC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-phenylurea |
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